4-Desmethyl Istradefylline-d3,13C is a chemical compound related to istradefylline, which is primarily used in the treatment of Parkinson's disease as an adjunct therapy. It is a derivative that has been modified to include deuterium and carbon-13 isotopes, enhancing its utility in scientific research, particularly in pharmacokinetics and metabolic studies.
This compound is synthesized from istradefylline, which was developed by Kyowa Hakko Kirin in Japan. Istradefylline itself is a selective antagonist of the adenosine A2A receptor, playing a crucial role in modulating dopaminergic signaling in the brain.
4-Desmethyl Istradefylline-d3,13C falls under the category of small molecules and is classified as a pharmacological agent with potential applications in neuroscience and drug metabolism studies. It is specifically categorized as an adenosine receptor antagonist.
The synthesis of 4-Desmethyl Istradefylline-d3,13C involves several steps that typically include the modification of the original istradefylline structure to incorporate deuterium and carbon-13 isotopes. This can be achieved through various organic synthesis techniques, including:
The synthetic pathway may involve:
The molecular formula for 4-Desmethyl Istradefylline-d3,13C can be represented as with specific isotopic labeling at certain carbon and hydrogen positions. The compound retains the core structure of istradefylline but includes modifications that allow for tracking in metabolic studies.
Key structural identifiers include:
4-Desmethyl Istradefylline-d3,13C can participate in various chemical reactions typical of purine derivatives:
The reactivity profile can be assessed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to monitor reaction progress and product formation.
The mechanism of action for 4-Desmethyl Istradefylline-d3,13C mirrors that of its parent compound, istradefylline. It acts primarily as an antagonist at the adenosine A2A receptors in the brain:
Studies have shown that compounds like istradefylline exhibit significant pharmacological activity with IC50 values indicating their potency at receptor binding sites .
4-Desmethyl Istradefylline-d3,13C has properties typical of small organic molecules:
Relevant chemical properties include:
4-Desmethyl Istradefylline-d3,13C has several applications in scientific research:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: